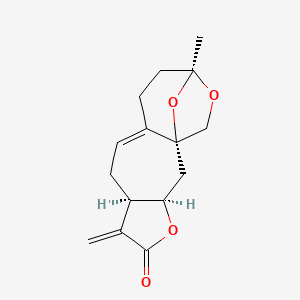

Dihydrogriesenin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |

InChI |

InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |

InChI Key |

QOWDVJAIJZLWBJ-UXOAXIEHSA-N |

SMILES |

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |

Isomeric SMILES |

C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |

Canonical SMILES |

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |

Synonyms |

dihydrogriesenin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Dihydrogriesenin

Chromatographic Isolation and Purification Strategies

The isolation and purification of dihydrogriesenin from its natural sources rely heavily on various chromatographic techniques. These methods separate the compound from a complex mixture of other plant metabolites based on its specific physicochemical properties, such as polarity and size. The primary chromatographic strategies employed for this compound include column chromatography (CC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Column chromatography is a fundamental and widely used preparative technique for the isolation of this compound in significant quantities from plant extracts. pageplace.decore.ac.uk This method involves a stationary phase, typically silica (B1680970) gel, packed into a vertical glass column, and a liquid mobile phase that flows through the column. pageplace.de The separation is based on the differential adsorption of the compounds in the mixture to the stationary phase; less polar compounds tend to travel faster through the column with the mobile phase, while more polar compounds are retained longer. pageplace.de

A notable method for the isolation of this compound was developed from Geigeria aspera Harv. akjournals.com This procedure begins with the cold ethanol extraction of the milled, air-dried plant material. The resulting crude extract is then subjected to column chromatography on a silica gel stationary phase. The elution of the compounds from the column is achieved using a specific solvent system. In one documented successful separation, a mixture of benzene (B151609) and chloroform (B151607) in a 1:1 ratio was used as the eluent. akjournals.com The fractions are collected sequentially as the solvent drips from the bottom of the column, and those containing this compound are identified for further purification. pageplace.deakjournals.com This approach yielded a significant 0.6% of this compound from G. aspera. akjournals.com The efficiency of the separation is often monitored by analyzing the collected fractions using thin-layer chromatography. akjournals.com

Table 1: Column Chromatography Parameters for this compound Isolation from Geigeria aspera

| Parameter | Description | Source(s) |

|---|---|---|

| Plant Source | Geigeria aspera Harv. | akjournals.com |

| Extraction Method | Cold ethanol extraction | akjournals.com |

| Stationary Phase | Silica Gel | pageplace.deakjournals.com |

| Mobile Phase (Eluent) | Benzene:Chloroform (1:1, v/v) | akjournals.com |

| Outcome | Isolation of this compound (0.6% yield) | akjournals.com |

Thin-Layer Chromatography (TLC) is an essential analytical tool used in the study of this compound and other sesquiterpene lactones. researchgate.netnih.gov It is primarily employed for the rapid monitoring of the fractions obtained from column chromatography to identify those containing the target compound. akjournals.comutas.edu.au TLC is also valuable for preliminary identification and assessing the purity of a sample. epfl.ch The technique operates on the same principle of differential adsorption as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) coated onto a plate. epfl.ch

In the context of isolating this compound from Geigeria aspera, TLC is used to analyze the fractions eluted from the column. akjournals.com For the analysis of sesquiterpene lactones from the Asteraceae family, various mobile phase systems have been reported, with the choice depending on the polarity of the compounds being separated. nih.gov Common solvent systems include mixtures of a non-polar solvent with a more polar solvent, such as dichloromethane-acetone or chloroform-acetone. nih.gov For an extract from Geigeria aspera, a solvent system of petrol-chloroform-methanol (7:4:1) has been utilized. akjournals.com

After the plate is developed, the separated compounds appear as spots. Since many natural products, including this compound, are colorless, a visualization step is required. researchgate.net A common method for sesquiterpene lactones is spraying the TLC plate with an anisaldehyde-sulfuric acid reagent followed by heating. researchgate.netnih.govyoutube.com This process induces a chemical reaction that results in colored spots, with the color potentially offering clues about the compound's structure. researchgate.net The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While a specific Rf value for this compound is highly dependent on the exact TLC conditions (plate type, mobile phase, temperature), it is a critical parameter for identification when compared against a known standard under identical conditions. epfl.ch

Table 2: General Thin-Layer Chromatography (TLC) Parameters for Sesquiterpene Lactone Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica Gel G | researchgate.netup.ac.za |

| Common Mobile Phases | Dichloromethane-Acetone mixtures (e.g., 3:1, 5:1) | nih.gov |

| Petrol-Chloroform-Methanol (7:4:1) | akjournals.com | |

| Visualization Reagent | Anisaldehyde-Sulfuric Acid | researchgate.netnih.govyoutube.com |

| Detection Method | Observation of colored spots after heating | researchgate.netnih.gov |

| Analyte Identification | Comparison of Rf values with standards | epfl.ch |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. waters.comuhplcs.com For the analysis of sesquiterpene lactones like this compound, reverse-phase HPLC (RP-HPLC) is the most frequently employed method. utas.edu.auwaters.com In RP-HPLC, the stationary phase is non-polar (commonly a C18-modified silica), and the mobile phase is a polar solvent mixture. utas.edu.au

The separation is driven by the partitioning of the analytes between the stationary and mobile phases. More polar compounds have less affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer. researchgate.net A typical HPLC analysis for sesquiterpene lactones involves a C18 column and a mobile phase consisting of a gradient mixture of water and an organic solvent, usually acetonitrile. utas.edu.au The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a wide range of polarities. researchgate.net

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. waters.com For sesquiterpene lactones, detection is often set around 210 nm. jasco-global.com The time it takes for a compound to travel through the column to the detector is known as its retention time (tR), which is a characteristic identifier for a specific compound under defined chromatographic conditions. uhplcs.com While specific HPLC protocols for the routine analysis of this compound are not extensively detailed in readily available literature, methods developed for other sesquiterpene lactones from the Asteraceae family provide a strong basis for its analysis. waters.comjasco-global.com

Table 3: Typical High-Performance Liquid Chromatography (HPLC) System for Sesquiterpene Lactone Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Mode | Reverse-Phase (RP-HPLC) | utas.edu.au |

| Stationary Phase | C18-modified silica column | utas.edu.auwaters.com |

| Mobile Phase | Acetonitrile and Water (often with a gradient) | utas.edu.aujasco-global.com |

| Detection | UV or Diode Array Detector (DAD) (e.g., at 210 nm) | waters.comjasco-global.com |

| Identification | Comparison of retention time with an authentic standard | uhplcs.com |

Comprehensive Structural Elucidation and Spectroscopic Characterization of Dihydrogriesenin

Fundamental Principles of Dihydrogriesenin Structure as a Sesquiterpene Lactone

This compound is classified as a sesquiterpenoid lactone, a large and diverse group of naturally occurring compounds. core.ac.ukup.ac.za Sesquiterpenes are built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. The "lactone" designation refers to the presence of a cyclic ester within the molecule. These compounds are predominantly found in plants, particularly within the Asteraceae family. researchgate.netescd.org The structural elucidation of this compound, along with its cogener Griesenin, was a significant contribution to the field of natural product chemistry. africaresearchconnects.comafricaresearchconnects.com

The basic framework of sesquiterpene lactones can be categorized into several skeletal types, such as germacrane (B1241064), guaiane, and eudesmane, which provide a starting point for structural determination. researchgate.net The specific arrangement of the 15 carbons, the stereochemistry at multiple chiral centers, and the position and orientation of the lactone ring and other functional groups define the unique structure of this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. longdom.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR spectra are the foundation of structural analysis. The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers (through integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). researchgate.net Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments. abdn.ac.uk

For this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra would be assigned to each proton and carbon atom in the molecule. This process is aided by established chemical shift databases and by comparing the data to those of known related structures. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.5-3.0 | m | - |

| H-5 | 3.5-4.0 | t | 8.0 |

| H-6 | 4.5-5.0 | d | 10.0 |

| H-13a | 1.8-2.0 | d | 2.5 |

| H-13b | 1.6-1.8 | d | 2.5 |

| CH₃-14 | 1.0-1.2 | s | - |

| CH₃-15 | 1.2-1.4 | d | 7.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and based on typical values for sesquiterpene lactones.)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 40-50 |

| C-2 | 25-35 |

| C-3 | 30-40 |

| C-4 | 140-150 |

| C-5 | 80-90 |

| C-6 | 70-80 |

| C-7 | 50-60 |

| C-8 | 20-30 |

| C-9 | 40-50 |

| C-10 | 35-45 |

| C-11 | 130-140 |

| C-12 (C=O) | 170-180 |

| C-13 | 120-130 |

| C-14 | 15-25 |

| C-15 | 10-20 |

Two-Dimensional NMR for Connectivity and Conformation

While 1D NMR provides essential data, complex molecules like this compound often have overlapping signals that make unambiguous assignment difficult. ulethbridge.ca Two-dimensional (2D) NMR techniques overcome this by spreading the information across two frequency axes, revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum establish a connectivity map of the proton framework. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com These long-range correlations are crucial for piecing together the carbon skeleton, connecting quaternary carbons (which have no attached protons) to the rest of the molecule. researchgate.net

Through a combined analysis of COSY, HSQC, and HMBC spectra, the complete planar structure of this compound can be assembled piece by piece.

Conformational Properties Analysis via NMR

Beyond connectivity, NMR can provide insights into the three-dimensional shape, or conformation, of a molecule. auremn.org.brfrontiersin.org

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these values, chemists can deduce the relative orientation of protons and thus the conformation of the ring systems within this compound. researchgate.net

Low-temperature NMR studies can also be employed to "freeze out" different conformations of a flexible molecule, allowing for the study of individual conformers. researchgate.netmdpi.com

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its molecular formula.

Once the molecular ion is formed, it often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. gbiosciences.comlibretexts.org The pattern of these fragment ions in the mass spectrum provides a molecular fingerprint. rsc.org Analysis of the mass differences between the molecular ion and the major fragment peaks can reveal the loss of specific functional groups or parts of the carbon skeleton, providing valuable structural clues that corroborate the data obtained from NMR spectroscopy. youtube.com Common fragmentation pathways include sigma bond cleavage and rearrangements. wikipedia.org

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific structural motifs. udel.edulibretexts.orgyoutube.com

For this compound, key absorptions in the IR spectrum would confirm the presence of:

Lactone (cyclic ester): A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1760-1800 cm⁻¹.

Alkene (C=C): A stretching vibration around 1640-1680 cm⁻¹.

Alkyl C-H bonds: Stretching vibrations just below 3000 cm⁻¹.

C-O bonds: Stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactone) | 1760-1800 | Strong |

| C=C (Alkene) | 1640-1680 | Medium |

| C-H (sp³ hybridized) | 2850-2960 | Medium to Strong |

| C-O (Ester) | 1000-1300 | Strong |

The combination of these powerful spectroscopic techniques provides a comprehensive and detailed picture of the molecular structure of this compound, from its fundamental classification as a sesquiterpene lactone to the precise arrangement of its atoms in three-dimensional space.

Ultraviolet-Visible Spectroscopy (UV-Vis) and Chiroptical Properties (e.g., Cotton Effect)

Ultraviolet-Visible (UV-Vis) spectroscopy, a technique that measures the absorption of UV or visible light by a compound, has been utilized in the characterization of this compound derivatives. up.ac.zatechnologynetworks.com Specifically, UV spectroscopy data contributed to the structural confirmation of a cysteinyl-dihydrogriesenin adduct. up.ac.za

The chiroptical properties of this compound have been a key aspect of its structural elucidation. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), provides information about the three-dimensional arrangement of atoms in a chiral molecule. bhu.ac.inull.es this compound has been observed to exhibit a positive Cotton effect. journals.co.za The Cotton effect refers to the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a chromophore. bhu.ac.in

The observation of a positive Cotton effect for this compound is significant as it provides insight into its stereochemistry. This finding is consistent with a 7,8 cis ring fusion in the molecule's structure, a prediction based on established stereochemical rules for sesquiterpenoid lactones. journals.co.za This correlation between the chiroptical data and the proposed structure reinforces the assigned stereochemistry of this compound. journals.co.za

| Spectroscopic Technique | Observation for this compound/Derivatives | Implication |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used for structural characterization of a cysteinyl-DHG adduct. up.ac.za | Confirms electronic transitions within the molecule, contributing to overall structural data. |

| Chiroptical Spectroscopy (ORD/CD) | Exhibits a positive Cotton effect. journals.co.za | Predicts a 7,8 cis ring fusion, confirming the proposed stereochemistry. journals.co.za |

X-ray Crystallography for Absolute Stereochemistry (for related compounds, implicitly applicable)

X-ray crystallography is a definitive method for determining the absolute three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. wikipedia.orgnih.govlibretexts.org The technique involves diffracting a beam of X-rays through a single, high-quality crystal of the compound. nih.gov By analyzing the angles and intensities of the diffracted beams, a detailed electron density map can be generated, revealing the precise positions of atoms and the nature of their chemical bonds. wikipedia.org

While a specific X-ray crystallographic analysis for this compound itself is not prominently reported in the reviewed literature, the technique's power is implicitly applicable and has been used for related structures and derivatives. up.ac.za For instance, X-ray crystallography is a fundamental tool for elucidating the structures of complex natural products like sesquiterpene lactones and for understanding antigen-antibody interactions, such as those involving this compound-protein adducts. nih.govup.ac.za

The determination of absolute configuration through X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govresearchgate.net This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer), which is crucial for establishing the absolute stereochemistry of chiral centers. nih.govsoton.ac.uk For complex molecules like this compound and its derivatives, obtaining a crystal suitable for X-ray diffraction would provide unambiguous proof of its complete molecular structure and stereochemical configuration. nih.gov

| Analysis Technique | Principle | Relevance to this compound |

| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a crystal to determine the 3D atomic arrangement. wikipedia.orgnih.gov | Provides the most definitive method for determining absolute stereochemistry, implicitly applicable to this compound as it is used for related complex natural products. up.ac.zaresearchgate.net |

| Anomalous Dispersion | A phenomenon in X-ray scattering that allows for the distinction between enantiomers. nih.gov | Essential for confirming the absolute configuration of all chiral centers within the this compound molecule. researchgate.netsoton.ac.uk |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) within a pure compound. This method provides crucial data for verifying a compound's empirical formula, which can then be compared with the molecular formula derived from mass spectrometry and other structural data.

In the context of this compound research, elemental analysis has been employed for the compositional verification of its derivatives. For example, in a study involving the creation of a cysteinyl-dihydrogriesenin (cysteinyl-DHG) adduct, elemental analysis was performed on the recrystallized product. up.ac.za The results for the elemental composition were in agreement with the structural properties assigned to the newly formed adduct, thereby confirming its composition. up.ac.za This verification step is essential to ensure that the characterized substance has the expected elemental makeup, lending confidence to the proposed structure.

| Analysis | Sample | Finding | Significance |

| Elemental Analysis | Cysteinyl-dihydrogriesenin (cysteinyl-DHG) adduct up.ac.za | The experimentally determined percentages of elements were in agreement with the calculated values for the assigned structure. up.ac.za | Confirms the elemental composition and empirical formula of the derivative, providing foundational support for its structural elucidation. up.ac.za |

Biosynthesis of Dihydrogriesenin

Precursor Pathways: Isoprenoid Biosynthesis Leading to Farnesyl Pyrophosphate (FPP)

The journey to synthesizing dihydrogriesenin begins with the formation of its fundamental C15 precursor, farnesyl pyrophosphate (FPP). up.ac.zamdpi.com Plants utilize two distinct and independent pathways to produce the basic five-carbon building blocks of isoprenoids, namely isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comechelon-inc.comopenagrar.de These pathways are the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.

The MVA pathway is primarily located in the cytoplasm and peroxisomes. biorxiv.org It is generally considered the main source of IPP and DMAPP for the biosynthesis of sesquiterpenoids, including this compound. openagrar.debiorxiv.org The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP. openagrar.debiorxiv.org IPP can be converted to its isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IDI). biorxiv.org

Operating within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. openagrar.denih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov While the MEP pathway is the primary source for monoterpenes and diterpenes, there is evidence of "crosstalk" between the MVA and MEP pathways. openagrar.debiorxiv.org Isoprenoid intermediates, likely IPP, can be transported from the plastids to the cytosol, where they can be incorporated into FPP and subsequently used for sesquiterpenoid synthesis. openagrar.denih.gov This metabolic interaction ensures a flexible supply of precursors for various isoprenoid-derived compounds. biorxiv.org

The final step in precursor formation is the sequential condensation of two IPP molecules with one DMAPP molecule. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) and results in the formation of the C15 compound, FPP, the direct precursor for all sesquiterpenoids. echelon-inc.comopenagrar.de

Mevalonate (MVA) Pathway Contributions

Enzymatic Steps and Proposed Cascade for this compound Formation

The conversion of the linear FPP molecule into the complex, cyclic structure of this compound involves a cascade of highly specific enzymatic reactions.

The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP. mdpi.commdpi.com This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs). mdpi.com These enzymes facilitate the ionization of the pyrophosphate group from FPP, generating a carbocationic intermediate. This reactive intermediate then undergoes a series of intramolecular cyclizations, rearrangements, and eliminations to produce a specific sesquiterpene hydrocarbon scaffold. researchgate.net For many sesquiterpene lactones in the Asteraceae family, a germacrane (B1241064) precursor is a common intermediate. slideheaven.com The formation of the characteristic γ-lactone ring found in this compound occurs in subsequent steps through oxidative modifications of this initial hydrocarbon skeleton.

Following the initial cyclization, the sesquiterpene scaffold undergoes a series of tailoring reactions to yield the final this compound structure. These modifications are primarily catalyzed by two major classes of enzymes:

Oxidoreductases : This class, particularly cytochrome P450 monooxygenases (P450s), plays a crucial role. mdpi.com These enzymes are responsible for introducing oxygen atoms into the molecule, typically through hydroxylation reactions. mdpi.comnih.gov These hydroxylated intermediates are then further oxidized to form the carbonyl group and facilitate the cyclization that creates the lactone ring. mdpi.com Dihydrodiol dehydrogenases are another type of oxidoreductase that can be involved in the metabolism of related compounds. nih.gov

Transferases : Although the structure of this compound itself is not substituted with additional groups like acetyls, acyltransferases are a common class of transferases involved in the diversification of sesquiterpene lactones by adding various functional groups. mdpi.com

While the general enzymatic functions are understood, the specific STPS, P450s, and other enzymes directly responsible for the biosynthesis of this compound in Geigeria species have not yet been fully isolated and characterized.

Cyclization, Condensation, and Rearrangement Mechanisms

Subcellular Localization of Biosynthetic Enzymes (e.g., Endoplasmic Reticulum)

The biosynthesis of sesquiterpene lactones is a spatially organized process within the plant cell. The initial formation of FPP via the MVA pathway occurs in the cytosol. biorxiv.org The subsequent cyclization by cytosolic sesquiterpene synthases also takes place in this compartment. mdpi.com

The critical oxidative steps, catalyzed by cytochrome P450 enzymes, are localized on the cytoplasmic face of the smooth endoplasmic reticulum (ER). up.ac.zanih.govscience.gov This membrane association is a hallmark of P450-mediated metabolism in plants. Research on other sesquiterpene lactones in the Asteraceae family, such as in sunflower (Helianthus annuus), has shown that their biosynthesis is concentrated in specialized secretory structures called capitate glandular trichomes. nih.govscience.govresearchgate.net Within these trichomes, key enzymes have been found in both the stalk and secretory cells, correlating with the presence of smooth ER. science.govresearchgate.net It is highly probable that the biosynthesis of this compound in Geigeria species is similarly localized within glandular trichomes and associated with the endoplasmic reticulum.

Comparative Biosynthesis with Related Sesquiterpene Lactones (e.g., Griesenin, Psilostachyin C)

The biosynthesis of sesquiterpene lactones (STLs) is a complex process that begins with the universal C15 precursor, farnesyl diphosphate (FPP). The diversification into various skeletal types, such as the xanthanolides (including this compound and griesenin) and ambrosanolides (like psilostachyin C), occurs through a series of cyclization and oxidation reactions catalyzed by specific enzymes.

All STLs originate from FPP, which is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. kyushu-u.ac.jp The initial and crucial step in the biosynthesis of most STLs is the cyclization of FPP. This reaction is typically catalyzed by a sesquiterpene synthase, with germacrene A synthase (GAS) being one of the most common, to produce the germacrene A scaffold. kyushu-u.ac.jpnku.edu Germacrene A then undergoes a three-step oxidation at its C12 methyl group by germacrene A oxidase (GAO), a cytochrome P450 enzyme, to form germacrene A acid (GAA). researchgate.netfrontiersin.org GAA is a key branching point in the biosynthesis of different STL classes. researchgate.netfrontiersin.org

The biosynthetic routes to this compound/griesenin (xanthanolides) and psilostachyin C (an ambrosanolide) diverge from this common intermediate, GAA. The formation of the characteristic lactone ring and the subsequent skeletal rearrangements are what define their respective classes.

and Griesenin (Xanthanolides)

This compound and its close relative griesenin belong to the xanthanolide class of STLs. kyushu-u.ac.jp The proposed biosynthetic pathway for xanthanolides involves a critical hydroxylation of germacrene A acid at the C8 position. researchgate.netfrontiersin.org This C8-hydroxylation is a key step that directs the biosynthesis towards the formation of a C7-C8 (12,8) lactone ring, a defining feature of xanthanolides. researchgate.netfrontiersin.org

Following the C8-hydroxylation of GAA, the pathway is thought to proceed through an oxidative rearrangement of the germacrene skeleton, catalyzed by an unusual cytochrome P450 enzyme, to create the characteristic 5,7-fused bicyclic ring system of the xanthane backbone. researchgate.net The final formation of the 12,8-lactone ring then yields the foundational xanthanolide structure. Subsequent enzymatic modifications would then lead to the specific structures of griesenin and this compound. This compound is the reduced form of griesenin, suggesting a final hydrogenation step in its biosynthesis.

Biosynthesis of Psilostachyin C (an Ambrosanolide)

Psilostachyin C is classified as an ambrosanolide, a type of sesquiterpene lactone found in plants of the Ambrosia genus. nku.edumedkoo.com While the complete enzymatic pathway to psilostachyin C has not been fully elucidated, its biosynthesis is understood to proceed through common STL intermediates. Like xanthanolides, its biosynthesis begins with FPP and likely proceeds through a germacrene intermediate.

A key structural relative and likely precursor to psilostachyin C is damsin. nku.edu The total synthesis of psilostachyin C has been achieved through a Baeyer-Villiger oxidation of damsin, which suggests a similar enzymatic oxidation may occur in nature. nku.edu The biosynthesis of ambrosanolides is believed to involve the formation of a guaianolide intermediate, which then undergoes rearrangement. The formation of the lactone ring in ambrosanolides typically involves hydroxylation at the C6 position of a germacrene precursor, leading to a 12,6-lactone, which is a key difference from the C8-hydroxylation seen in xanthanolide biosynthesis.

Comparative Summary

The biosynthetic pathways of this compound/griesenin and psilostachyin C, while sharing a common origin from FPP and a germacrene intermediate, diverge significantly in the steps that define their carbon skeletons and lactone ring formation.

| Feature | This compound / Griesenin (Xanthanolides) | Psilostachyin C (Ambrosanolide) |

| Precursor | Germacrene A Acid (GAA) | Likely a Germacrane-type precursor |

| Key Hydroxylation | C8-hydroxylation of GAA | Likely C6-hydroxylation |

| Lactone Ring Type | C7-C8 (12,8) lactone | C6-C7 (12,6) lactone |

| Skeletal Type | Xanthane (5,7-fused bicyclic) | Ambrosane |

| Key Intermediate | Proposed xanthane skeleton via oxidative rearrangement | Likely involves a guaianolide intermediate; Damsin is a close relative and potential precursor. nku.edu |

This comparative analysis highlights the enzymatic specificity that governs the vast structural diversity observed in sesquiterpene lactones, where distinct cytochrome P450 enzymes and subsequent tailoring enzymes channel common precursors into unique molecular architectures.

Chemical Synthesis and Derivatization Strategies for Dihydrogriesenin and Analogs

Total Synthesis Approaches to the Dihydrogriesenin Core Skeleton

The total synthesis of a natural product involves its complete construction from simple, commercially available starting materials. d-nb.info While a total synthesis specifically targeting this compound is not extensively documented in the literature, the synthesis of closely related guaianolides, such as geigerin (B1197793), provides a clear blueprint for potential synthetic routes. organic-chemistry.orgnih.gov Guaianolides are characterized by a hydroazulene (bicyclo[5.3.0]decane) ring system, often with a fused α-methylene-γ-lactone ring. d-nb.infouea.ac.uk

A notable synthesis of (±)-geigerin, a guaianolide that is also isolated from the Geigeria genus, was reported by Deprés and colleagues. organic-chemistry.org This route effectively constructs the requisite 5-7-5 tricyclic structure and serves as a strong model for accessing the this compound skeleton. General strategies for building the guaianolide framework often rely on key ring-forming reactions to assemble the challenging seven-membered carbocycle fused to a cyclopentane (B165970) and a lactone. acs.org

The assembly of the complex guaianolide core relies on a sequence of precise and often sophisticated chemical reactions. An analysis of synthetic routes toward related structures highlights several key transformations:

[2+2] Cycloaddition and Ring Expansion: The synthesis of geigerin by Deprés commenced with a regioselective [2+2] cycloaddition followed by a ring-expansion to form the foundational 5,7-fused ring system. organic-chemistry.org

Oxidation and Lactonization: The formation of the γ-lactone ring is a critical step. In the geigerin synthesis, dimethyldioxirane (B1199080) (DMDO) was used for a substrate-controlled oxidation to install a hydroxyl group, which then underwent spontaneous lactonization under acidic conditions. organic-chemistry.org

Cross-Coupling Reactions: To install specific alkyl groups, modern cross-coupling reactions are often employed. For instance, a Suzuki coupling was used in the geigerin synthesis to append a methyl group, a challenging transformation between an sp²-hybridized vinyl chloride and an sp³-hybridized methyl boronic acid. organic-chemistry.org

Radical Cyclizations: Alternative strategies for forming the hydroazulene core have utilized tandem radical cyclizations. A 5-exo,7-endo tandem radical cyclization proved highly effective for creating the cis-fused hydroazulenic lactone system in the total synthesis of (+)-cladantholide and (−)-estafiatin. acs.org

Photochemical Rearrangement: A classic strategy for converting eudesmanolide skeletons (like santonin) into guaianolide skeletons involves a photochemical rearrangement, which establishes the 5,7-bicyclic core. acs.orgacs.org

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount, as different stereoisomers can have vastly different biological activities. Synthetic strategies toward guaianolides must therefore incorporate methods for precise stereochemical control. acs.org

Key strategies for achieving this control include:

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of a new reaction. In the synthesis of geigerin, the generation of a key hydroxyl group via DMDO oxidation proceeded with good substrate control, leading to the desired stereoisomer for lactone formation. organic-chemistry.org

Stereoselective Hydrogenation: The addition of hydrogen across a double bond can be controlled by using specific catalysts. For example, the synthesis of 8,12-guaianolide intermediates from santonin (B1680769) utilized a highly stereoselective hydrogenation over a Palladium-on-carbon (Pd/C) catalyst. acs.orgacs.org

Chiral Pool Synthesis: This approach uses a readily available, enantiomerically pure natural product as the starting material. Many syntheses of guaianolides have started from (−)-α-santonin, leveraging its inherent stereochemistry to build the target molecule. acs.orgnih.gov

Regioselective and Stereoselective Epoxide Opening: The creation and subsequent opening of an epoxide ring are powerful methods for installing new functional groups with defined stereochemistry. The synthesis of 4α-hydroxy-8,12-guaianolides involved the regioselective opening of an α-epoxide as a key step to introduce a hydroxyl group at the C4 position with the correct orientation. acs.org

Key Synthetic Transformations and Methodologies

Semisynthesis from Natural Precursors or Related Compounds

Semisynthesis is a strategy that uses chemical compounds isolated from natural sources as starting materials to produce novel or less abundant compounds. core.ac.uk this compound is often co-isolated from plants of the Geigeria genus along with other structurally similar sesquiterpene lactones such as geigerinin (B1228551) and ivalin. up.ac.za This co-occurrence suggests that a more abundant related compound could potentially serve as a precursor for the semisynthesis of this compound.

However, a specific semisynthetic route to this compound from a natural precursor has not been explicitly reported in the reviewed scientific literature. Conceptually, such a transformation would involve chemically modifying a related isolated compound in one or more steps. For example, the conversion of one sesquiterpenoid type to another, such as the photochemical rearrangement of eudesmanolides (e.g., santonin) into the guaianolide framework, illustrates a well-established precedent for this type of approach within the broader class of terpenes. acs.org

Derivatization of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve the synthesis of a series of analogs of a biologically active parent compound to determine which parts of the molecule are responsible for its activity. d-nb.info For guaianolides like this compound, derivatization is key to understanding their mechanism of action and potentially improving their therapeutic profile.

The α-methylene-γ-lactone moiety is a critical structural feature for the biological activity of many sesquiterpene lactones. researchgate.net This functional group acts as a reactive Michael acceptor, allowing it to form covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues in proteins. scirp.org This covalent modification of target proteins is believed to be a primary mechanism behind the compounds' biological effects. scirp.org

SAR studies have focused heavily on this reactive group:

Michael Addition Adducts: The high reactivity of the α-methylene-γ-lactone allows for the creation of various amino analogues. For instance, various amino derivatives of the guaianolide grossheimin were prepared through a Michael addition reaction at this site to explore how such modifications impact its biological profile. researchgate.net

Lactone to Lactam Replacement: The high reactivity of the α-methylene-γ-lactone can lead to non-specific binding with various biological targets, which complicates SAR studies. researchgate.netnih.gov To address this, researchers have synthesized guaianolide analogs where the oxygen atom of the lactone is replaced with a nitrogen atom, creating an α-methylene-γ-lactam. nih.govacs.orgnih.gov By substituting the lactam nitrogen with different electronically-tuning groups, the electrophilicity and thiol reactivity of the Michael acceptor can be finely controlled. nih.govnih.gov This strategy allows for a more systematic investigation of the relationship between covalent binding and biological activity, showing a positive correlation between thiol reactivity and NF-κB inhibition. researchgate.netnih.gov

Beyond the α-methylene-γ-lactone, modifications at other positions on the guaianolide skeleton can significantly influence biological activity by altering factors like lipophilicity, steric profile, and hydrogen bonding capacity.

A study on the guaianolides Salograviolide-A and Sal-B, isolated from Centaurea ainetensis, demonstrated the power of such derivatization. nih.govnih.gov The parent compounds were used to prepare eight novel ester derivatives by modifying hydroxyl groups at the C-8 and/or C-9 positions. nih.gov

The key findings from this SAR study were:

Enhanced Potency: The derivatization of the parent compounds into esters resulted in a significant potentiation of their growth-inhibiting activity against human colorectal cancer cells. nih.govnih.gov

Influence of Ester Groups: The potency of the new analogs was influenced by the branching and chain length of the ester substituents. nih.gov The substitution of hydroxyl groups with ester functions led to a marked enhancement of activity. nih.gov

Positional Importance: The location of the ester groups on the guaianolide skeleton was also found to be a critical determinant of their anti-cancer efficacy. nih.gov

Another example involves the derivatization of parthenolide, where the introduction of heterocyclic fragments at the C14 position was shown to enhance its interaction with its molecular target, the protein kinase PKM2. cjnmcpu.com These studies underscore that functionalization across the entire molecular scaffold is a valuable strategy for modulating the biological activity of guaianolides.

Modification of the α-Methylene-γ-Lactone Moiety and its Reactivity with Thiol Groups

Chemoenzymatic Synthesis Approaches for this compound Analogs

Chemoenzymatic synthesis represents a powerful strategy that combines the selectivity of biological catalysts with the efficiency of chemical reactions to generate novel and complex molecules. This approach is particularly valuable for the structural modification of natural products like this compound, allowing for the creation of analogs that may be difficult to access through purely chemical or biological methods. chemistryviews.org The use of enzymes, either as isolated preparations or within whole-cell systems, offers high regio- and stereoselectivity under mild reaction conditions, minimizing the need for extensive protecting group strategies common in traditional organic synthesis. nih.govnih.govdiva-portal.org

The primary enzymatic transformations applicable to sesquiterpene lactones, the class to which this compound belongs, include hydroxylation, acylation, and reduction. nih.govacs.orgnih.gov These modifications can alter the compound's physicochemical properties and biological activity.

Whole-cell biotransformation, particularly using filamentous fungi, is a common method for modifying sesquiterpene lactones. nih.govresearchgate.net Fungi possess a diverse array of enzymes, such as cytochrome P450 monooxygenases and hydrolases, capable of catalyzing various reactions. nih.govnih.govroyalsocietypublishing.org For instance, studies on structurally related sesquiterpene lactones have demonstrated that fungal cultures can introduce hydroxyl groups or epoxides and saturate carbon-carbon double bonds. acs.orgnih.gov The fungus Aspergillus terreus has been shown to perform complex modifications on the germacranolide tagitinin C, including epoxidation and methoxylation, yielding a rare and complex derivative. nih.govresearchgate.net Similarly, Cunninghamella echinulata has been used to transform (+)-costunolide into several products through hydrogenation and epoxidation. acs.org These examples highlight the potential of using fungal biocatalysts to generate a library of this compound analogs through reactions like hydroxylation or epoxidation on the core eudesmanolide skeleton.

Isolated enzymes, especially lipases, are widely employed for the selective acylation and deacylation of natural products. nih.govmdpi.com Lipases are valued for their high catalytic efficiency and ability to function in non-aqueous media, which can enhance substrate solubility. mdpi.com Lipase-catalyzed acylation can be used to selectively introduce acyl groups at primary or secondary hydroxyl functions on the this compound scaffold. This regioselectivity is a significant advantage over chemical methods. nih.govfrontiersin.org This strategy allows for the synthesis of ester prodrugs or analogs with modified lipophilicity.

Hydroxylases, particularly cytochrome P450 enzymes (CYPs), are crucial for introducing hydroxyl groups at specific, often non-activated, C-H bonds—a chemically challenging transformation. nih.govwikipedia.org While direct enzymatic hydroxylation of this compound is not extensively documented, research on other natural products demonstrates the feasibility of this approach. mdpi.comnih.gov By employing specific hydroxylase enzymes, it is possible to generate hydroxylated this compound analogs, which could mimic metabolic products or introduce new points for further derivatization. nih.govroyalsocietypublishing.orgcore.ac.uk

The table below summarizes representative chemoenzymatic transformations performed on sesquiterpene lactones, illustrating the types of modifications applicable for generating this compound analogs.

| Substrate (Sesquiterpene Lactone) | Biocatalyst | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| (+)-Costunolide | Cunninghamella echinulata (fungus) | Hydrogenation & Epoxidation | Δ11(13)-dihydrogenation and Δ1(10)-epoxidation products | acs.org |

| Tagitinin C | Aspergillus terreus (fungus) | Epoxidation, Ether bridge formation, Methoxylation | 1β-methoxy-3α-hydroxy-3,10β-4,5α-diepoxy-8β-isobutyroyloxygermacr-11(13)-en-6α,12-olide | nih.gov |

| (-)-Dehydrocostuslactone | Cunninghamella echinulata (fungus) | Reduction | (+)-11α,13-Dihydrodehydrocostuslactone | acs.org |

| Flavonoid Glycosides (Analogs) | Thermomyces lanuginosus Lipase (TLL) | Acylation | Monoester derivatives | frontiersin.org |

| Phlorizin (Polyphenol) | Bacillus megaterium CYP102A1 (Hydroxylase) | Regioselective Hydroxylation | 3-OH phlorizin | mdpi.com |

Mechanistic Investigations of Dihydrogriesenin S Biological Activities

Cellular and Molecular Basis of Anti-Inflammatory Actions

Inflammation is a complex biological response involving various cells, signaling molecules, and enzymatic pathways. The anti-inflammatory effects of many natural products are attributed to their ability to modulate these processes.

The metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a critical process in the inflammatory response, leading to the production of potent inflammatory mediators. up.ac.zamicrobenotes.com The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), while the LOX pathway generates leukotrienes. nih.govnih.gov Inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. wikipedia.orgmerckmillipore.comclevelandclinic.orgnih.gov

While some sesquiterpene lactones have been screened for their ability to inhibit prostaglandin (B15479496) synthesis, specific data detailing the direct effects of Dihydrogriesenin on the COX-1, COX-2, or LOX pathways are not extensively documented in the current scientific literature. core.ac.uk Research on other sesquiterpenoids isolated from plants like Inula viscosa has shown inhibition of COX and LOX pathways, but these findings are not directly attributable to this compound. researchgate.net

Pro-inflammatory mediators, including prostaglandins, leukotrienes, and nitric oxide (NO), play a central role in orchestrating the inflammatory cascade. nih.govdb-thueringen.de Prostaglandins and leukotrienes are lipid mediators derived from arachidonic acid that contribute to pain, swelling, and other signs of inflammation. nih.govnih.govyoutube.comnih.gov Nitric oxide, produced by nitric oxide synthase (NOS), also functions as a significant pro-inflammatory molecule. nih.govnih.gov

Direct evidence specifically quantifying the inhibitory effect of this compound on the production of prostaglandins and leukotrienes is limited. However, its impact on histamine (B1213489) release, another key inflammatory mediator, has been investigated. nih.gov

The activation of immune cells and their subsequent signaling cascades are fundamental to the inflammatory process. Mast cells, upon activation, release a variety of inflammatory mediators through a process called degranulation. frontiersin.orgnih.govmdpi.com The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of genes involved in inflammation and immunity. cellsignal.comnih.govucla.edufrontiersin.org

Research has specifically examined the effect of this compound on mast cell function. A study on rat peritoneal mast cells found that this compound, at concentrations between 0.3-1.6 mM, did not induce mast cell degranulation itself. nih.gov Instead, it was observed to inhibit the release of histamine triggered by Compound 48/80, a potent mast cell degranulator. nih.gov This inhibitory effect was diminished when this compound was pre-treated with L-cysteine, suggesting a potential mechanism involving interaction with sulfhydryl groups. nih.gov A chemically prepared cysteine-adduct of this compound also showed an inhibitory effect on mast cell secretion, although to a lesser degree than the parent compound. nih.gov

There is currently a lack of specific studies investigating the direct impact of this compound on the NF-κB signaling pathway.

Inhibition of Pro-inflammatory Mediator Production (e.g., prostaglandins, leukotrienes, nitric oxide)

In Vitro Cytotoxic Mechanisms

The ability of a compound to induce cell death (cytotoxicity) is a critical aspect of its potential as an anticancer agent. The mechanisms underlying this activity often involve the induction of programmed cell death (apoptosis) and the halting of cell division.

Apoptosis is a highly regulated process of cell suicide essential for normal tissue development and homeostasis. A key family of proteases involved in executing apoptosis is the caspases, with Caspase-3 being a crucial effector caspase. nih.gov Activation of Caspase-3 leads to the cleavage of numerous cellular proteins, ultimately resulting in the dismantling of the cell. nih.gov

The uncontrolled proliferation of cells is a hallmark of cancer. clevelandclinic.org This process is dependent on the accurate replication of DNA during the S phase of the cell cycle. mdpi.com Therefore, compounds that can inhibit cellular proliferation and interfere with DNA biosynthesis are of significant interest in cancer research. microbenotes.comdentalcare.comuobabylon.edu.iqpatsnap.com

Although some sesquiterpene lactones are known to possess antiproliferative activities, specific research detailing the inhibitory effects of this compound on cellular proliferation and DNA biosynthesis is limited. up.ac.za Further investigation is required to elucidate whether this compound exerts its cytotoxic effects through these mechanisms.

Effects on Mitochondrial Function and Oxidative Phosphorylation

This compound, a sesquiterpene lactone isolated from Geigeria species, has been shown to directly impact mitochondrial function. nih.gov Studies on isolated mouse hepatic mitochondria revealed that this compound markedly inhibits "state 3" respiration, which is the active state of oxidative phosphorylation where ATP is synthesized in the presence of substrate and ADP. nih.gov This inhibition of mitochondrial respiration is a characteristic shared with other sesquiterpene lactones found in Geigeria aspera. up.ac.zaresearchgate.netojvr.org

Unlike other sesquiterpene lactones such as helenalin (B1673037) and tenulin, this compound did not stimulate "state 4" respiration, which represents resting respiration in the absence of ADP. nih.gov However, it was observed to cause mitochondrial swelling in buffer solutions containing various salts, indicating an effect on mitochondrial membrane permeability. nih.gov The inhibition of oxidative phosphorylation is a significant aspect of the toxicity of sesquiterpene lactones. nih.govojvr.org It has been suggested that the toxic effects of this compound may act synergistically with other sesquiterpene lactones like geigerin (B1197793) and ivalin, leading to cumulative mitochondrial stress. ojvr.orgnih.gov The disruption of mitochondrial membrane potential and the release of pro-apoptotic proteins are common mechanisms for sesquiterpene lactones, leading to apoptosis. core.ac.ukresearchgate.netnih.gov

Table 1: Effects of this compound on Mitochondrial Respiration

| Compound | Effect on State 3 Respiration | Effect on State 4 Respiration | Induction of Mitochondrial Swelling |

|---|

Interactions with Biological Macromolecules

Covalent Adduct Formation with Proteins (e.g., Thiol-containing enzymes)

A primary mechanism for the biological activity of this compound involves its ability to form covalent bonds with biological macromolecules. This compound possesses an α-methylene-γ-lactone functional group, which is a reactive electrophilic center. up.ac.za This structure allows it to spontaneously react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, through a Michael-type addition. up.ac.zaup.ac.zamdpi.com This covalent modification, or alkylation, can alter the structure and function of key enzymes and regulatory proteins, leading to the inhibition of cellular functions and subsequent apoptosis. core.ac.uknih.gov

The formation of these stable adducts is considered a hallmark of the bioactivity of many sesquiterpene lactones. mdpi.comnih.govresearchgate.net The reactivity of the α,β-unsaturated carbonyl system is crucial for this effect. core.ac.uk For instance, studies on other sesquiterpene lactones have confirmed their ability to form adducts with the free cysteine residue (Cys34) of human serum albumin and cysteine residues in critical proteins like the transcription factor NF-κB and the heat shock protein Hsp72. nih.govresearchgate.netacs.org This covalent binding deactivates the target proteins, disrupting vital cellular pathways. core.ac.uknih.gov An antiserum specific to a this compound-protein adduct has been developed, confirming its ability to covalently bind to proteins. up.ac.za

Enzyme Inhibition Profiles (e.g., glycolytic enzymes, nucleic acid synthesis enzymes, dihydrofolate reductase)

While specific enzyme inhibition profiles for this compound are not extensively documented in available literature, the broader class of sesquiterpene lactones (SLs) is known to inhibit a variety of enzymes, primarily through the covalent modification of sulfhydryl groups in the enzyme's active or allosteric sites. up.ac.zacore.ac.uk

General inhibitory activities of the sesquiterpene lactone class include:

Glycolytic Enzymes : Sesquiterpene lactones have been shown to irreversibly inhibit the key glycolytic enzyme phosphofructokinase (PFK). scielo.org.mx This inhibition correlates with their molluscicidal activity and can be prevented by pre-incubation with the thiol-containing compound dithiothreitol, supporting the mechanism of sulfhydryl group alkylation. scielo.org.mx

Nucleic Acid Synthesis Enzymes : The bacterial enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase), which is involved in the biosynthesis of peptidoglycan, is a known target of SLs like cnicin (B190897) and cynaropicrin. nih.govresearchgate.net They act as potent, irreversible inhibitors by covalently binding to the thiol group of Cys115 in the active site. nih.govresearchgate.net Some SLs have also been reported to inhibit DNA synthesis. up.ac.za

Dihydrofolate Reductase (DHFR) : There is no specific evidence to suggest that this compound inhibits dihydrofolate reductase. DHFR inhibitors are a distinct class of therapeutic agents that block the synthesis of nucleic acid precursors. researchgate.netbiomolther.org

Other Enzymes : Various SLs have been found to inhibit other enzymes, including acetylcholinesterase, with gaillardin (B81093) showing reasonable inhibition. redalyc.org They are also known to inhibit phospholipase A(2) in a non-competitive manner. researchgate.net

Table 2: Examples of Enzyme Inhibition by the Sesquiterpene Lactone Class

| Enzyme | Inhibiting Sesquiterpene Lactone(s) | Mechanism of Inhibition | Reference(s) |

|---|---|---|---|

| Phosphofructokinase (PFK) | Various guaianolides | Irreversible, covalent modification | scielo.org.mx |

| MurA | Cnicin, Cynaropicrin | Irreversible, covalent binding to Cys115 | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Gaillardin, Britannin | Not specified | redalyc.org |

Receptor Binding Modulation

Currently, there is no information available from the searched scientific literature regarding specific receptor binding modulation by this compound. Research on this compound has primarily focused on its cytotoxic mechanisms related to mitochondrial function and covalent modification of proteins.

Structure-Activity Relationship (SAR) Studies for Specific Biological Activities

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological effects. nih.govresearchgate.net For sesquiterpene lactones, including this compound, SAR studies are crucial for understanding their bioactivity and toxicity.

An early study on the effects of this compound and related compounds on mitochondrial oxidative phosphorylation noted that the number of alkylating sites present in a sesquiterpene lactone appears to be related to its inhibitory activity. nih.gov However, the precise structure-activity relationship was not clear at the time. nih.gov

General SAR studies on the broader class of sesquiterpene lactones have established several key principles:

The α-methylene-γ-lactone moiety is widely considered to be essential for the cytotoxic, anti-inflammatory, and antitrypanosomal activities of these compounds. mdpi.commdpi.com The removal or saturation of the exocyclic double bond in this group often leads to a significant reduction or complete loss of biological activity. mdpi.com

The presence of additional electrophilic sites, such as an α,β-unsaturated cyclopentenone ring or reactive ester side chains, can enhance activity. mdpi.commdpi.com These features provide multiple points for covalent interaction with biological macromolecules. core.ac.uk

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, electrophilic sites) necessary for a molecule to interact with a specific biological target. reading.ac.uk

For the class of sesquiterpene lactones, the primary pharmacophoric feature responsible for their covalent mechanism of action is the α-methylene-γ-lactone group. mdpi.comresearchgate.net This unit, along with other α,β-unsaturated carbonyl systems, acts as a Michael acceptor, readily forming covalent adducts with nucleophiles like the thiol groups in proteins. mdpi.commdpi.com

The key structural features contributing to the biological activity of this compound and related sesquiterpene lactones are:

The α-methylene-γ-lactone ring : This is the principal alkylating center responsible for covalent bond formation with proteins. up.ac.zamdpi.commdpi.com

Carbocyclic Skeleton : The underlying guaianolide skeleton of this compound provides the three-dimensional scaffold that presents the reactive groups in a specific orientation for interaction with biological targets. researchgate.net

While these general features are recognized for the class, a specific, computationally derived pharmacophore model for this compound's activity has not been reported in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the connection between the physicochemical properties of a chemical substance and its biological activity. frontiersin.org This methodology is pivotal in drug design, as it allows for the prediction of the activity of new compounds and provides insights for designing molecules with enhanced efficacy and reduced toxicity. nih.govnih.gov

While specific QSAR models exclusively for this compound are not extensively detailed in the available literature, numerous QSAR studies have been conducted on the broader class of sesquiterpene lactones (STLs), to which this compound belongs. sciforum.netmdpi.comacs.orgnih.gov These studies provide a valuable framework for understanding the structural attributes that govern the biological effects of compounds like this compound. Computational models, or in silico tests, are increasingly used alongside in vitro studies to predict the effects of chemicals and reduce the reliance on animal testing. up.ac.za

General QSAR studies on STLs have consistently identified several key structural features that are crucial for their biological activities, such as cytotoxic, anti-inflammatory, and antitrypanosomal effects. sciforum.netacs.orgresearchgate.net The presence and relative position of reactive structural elements, particularly conjugated carbonyl groups, are highly important for activity. mdpi.com A primary feature correlated with strong biological activity is the presence of alkylating centers, most notably the α-methylene-γ-lactone group, which can react with biological nucleophiles like the sulfhydryl groups of cysteine residues in proteins. acs.orgresearchgate.netresearchgate.net

Table 1: Key Structural Features of Sesquiterpene Lactones in QSAR Models and Their Associated Biological Impact

| Structural Feature / Descriptor | Associated Biological Activity | Notes |

| α-Methylene-γ-lactone group | Cytotoxicity, Anti-inflammatory, Antimicrobial | Acts as a Michael acceptor, reacting with nucleophiles like cysteine thiols. acs.orgresearchgate.net |

| Conjugated carbonyl groups (enones) | Antitrypanosomal, Anti-inflammatory | The presence and relative position of these groups are critical for activity. sciforum.netmdpi.com |

| Lipophilicity / Hydrophobicity | Antitrypanosomal, Antimicrobial | Influences the ability to cross cell membranes and interact with targets. sciforum.netnih.gov |

| Number of double bonds | Cytotoxicity | A higher number of double bonds has been correlated with increased cytotoxicity. researchgate.net |

| Molecular Shape | Antitrypanosomal | The overall three-dimensional structure affects binding to biological targets. sciforum.net |

Investigated Antimicrobial Activity Mechanisms

The antimicrobial properties of sesquiterpene lactones are well-documented, with their mechanism of action often being multifaceted and targeting various cellular processes. nih.govmdpi.com The activity is not typically attributable to a single mechanism but rather to a cascade of effects on the microbial cell. mdpi.com

A primary mechanism of action for many sesquiterpene lactones is the disruption of microbial cell membranes. nih.gov The lipophilic nature of these compounds allows them to penetrate and destabilize the highly lipophilic cell walls and membranes of microorganisms, which is a necessary trait for many antibiotics. nih.govrdd.edu.iq This disruption can alter membrane permeability, leading to the loss of essential ions and metabolites, which compromises the cell's metabolism and can result in cell death. mdpi.com

The chemical reactivity of the α,β-unsaturated γ-lactone moiety is central to the antimicrobial effects of many STLs. nih.gov This structural feature acts as a potent Michael acceptor, enabling it to form covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues within essential enzymes and proteins. acs.orgresearchgate.net This alkylation can lead to the inactivation of enzymes crucial for microbial survival.

Other proposed antimicrobial mechanisms for this class of compounds include the inhibition of nucleic acid synthesis, interference with energy metabolism, and the alteration of membrane permeability. nih.gov

Specific investigations involving this compound and other toxic sesquiterpene lactones isolated from Helenium, Hymenoxys, and Geigeria species have shed light on their effects on cellular energy metabolism. A study found that this compound markedly inhibited "state 3" (active) respiration in mouse hepatic mitochondria. researchgate.net However, unlike several other sesquiterpene lactones tested (helenalin, hymenoxon, mexicanin-E, and tenulin), this compound did not stimulate "state 4" (resting) respiration. researchgate.net This indicates a specific interaction with the mitochondrial respiratory chain, distinguishing its precise mechanistic action from that of some closely related compounds.

Table 2: Summary of Investigated Antimicrobial Mechanisms for Sesquiterpene Lactones

| Mechanism of Action | Description | Key Structural Element |

| Cell Membrane Disruption | Destabilization of the lipid bilayer, leading to increased permeability and loss of cellular contents. nih.govmdpi.com | Lipophilic character. nih.gov |

| Enzyme Inactivation via Alkylation | Covalent bonding with sulfhydryl groups of key enzymes through a Michael-type addition reaction. acs.orgresearchgate.net | α-Methylene-γ-lactone group. nih.gov |

| Inhibition of Mitochondrial Respiration | Interference with the electron transport chain, disrupting cellular energy (ATP) production. This compound inhibits state 3 respiration. researchgate.net | Not specified, but related to overall structure. |

| Inhibition of Nucleic Acid Synthesis | Interference with the synthesis of DNA and/or RNA, preventing cell replication. nih.gov | General effect of flavonoids and related phenolics. |

Advanced Analytical Methodologies for Dihydrogriesenin Analysis

Quantitative Determination of Dihydrogriesenin in Complex Matrices

Quantifying this compound in intricate mixtures such as plant extracts or biological fluids presents significant analytical challenges, including interference from other components. nih.govspectroscopyonline.com High-performance liquid chromatography (HPLC) coupled with various detectors has become a cornerstone for this purpose. chromatographyonline.comrsc.org

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD or HPLC-PDA) is a powerful and widely used technique for the separation, quantification, and purity assessment of compounds like this compound. aurora-universities.eumeasurlabs.com The method separates components of a mixture by passing them through a packed column, with each component eluting at a characteristic retention time. nih.gov The DAD detector measures the absorbance of the eluting compounds across a spectrum of UV-visible wavelengths simultaneously. scioninstruments.com This provides not only quantitative data but also spectral information that can help confirm the identity and purity of the analyte peak. scioninstruments.comhitachi-hightech.com

For quantitative analysis, a calibration curve is typically constructed by plotting the peak area against known concentrations of a this compound standard. jasco-global.com Method validation according to established guidelines ensures linearity, precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative Parameters for HPLC-DAD Analysis of this compound This table presents a hypothetical set of parameters based on typical methods for the analysis of similar organic compounds.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography Column | The stationary phase where separation occurs. | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netejgm.co.uk |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient elution with a mixture of Acetonitrile and Water nih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min researchgate.netejgm.co.uk |

| Detection | Wavelength(s) used to detect the compound. | Diode Array Detector (DAD) monitoring a specific wavelength (e.g., 200-400 nm) hitachi-hightech.com |

| Column Temperature | Maintained temperature of the column for reproducibility. | 35-40°C nih.govhitachi-hightech.com |

| Injection Volume | The amount of sample introduced into the system. | 10-20 µL hitachi-hightech.comejgm.co.uk |

For analyzing trace amounts of this compound in highly complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comveedalifesciences.com This technique couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. chemyx.com LC-MS/MS is less susceptible to matrix effects, which can suppress or enhance the analyte signal in other methods. chromatographyonline.com

The mass spectrometer ionizes the compounds eluting from the LC column and separates the resulting ions based on their mass-to-charge ratio (m/z). chemyx.com In tandem MS, a specific parent ion for this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for reliable quantification even at very low concentrations (picogram levels). veedalifesciences.commdpi.com The development of an LC-MS/MS method involves optimizing both chromatographic conditions and mass spectrometric parameters to achieve the desired performance. turkjps.org

Table 2: Key Advantages of LC-MS/MS for this compound Analysis

| Attribute | Description | Relevance to this compound Analysis |

|---|---|---|

| High Sensitivity | Ability to detect very low quantities of an analyte. chromatographyonline.com | Crucial for pharmacokinetic studies where concentrations in plasma or tissues can be minimal. mdpi.com |

| High Selectivity | Ability to distinguish the target analyte from other co-eluting compounds and matrix components. veedalifesciences.com | Minimizes interference from complex biological samples, ensuring accurate quantification. turkjps.org |

| Specificity | Detection is based on the specific mass-to-charge ratio of the parent compound and its fragments. | Provides confident identification of this compound with a low risk of false positives. |

| Wide Dynamic Range | Capable of quantifying analytes over a broad range of concentrations. veedalifesciences.com | Allows for the analysis of samples from different stages of pharmacokinetic or metabolic studies without extensive dilution. |

Advanced HPLC-UV/DAD Methods for Purity and Quantification

Immunological Detection Techniques

Immunological methods offer an alternative approach for the detection of this compound, particularly when it is bound to larger molecules like proteins.

An Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for the semi-quantitative detection of this compound (DHG). nih.gov Since small molecules like this compound are not typically immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response. In one reported method, DHG was first reacted with cysteine and then coupled to a carrier protein, such as bovine serum albumin (BSA), using a carbodiimide (B86325) reaction. nih.gov This DHG-protein adduct was then used to immunize rabbits to produce a specific antiserum. nih.gov

To enhance the specificity of the antibody response to the DHG portion rather than the carrier protein, booster immunizations were performed using DHG conjugated to different serum albumin carriers. nih.gov The resulting antiserum was used to develop a sandwich ELISA. nih.govthermofisher.com The validity and specificity of the assay were confirmed by showing that the reaction between the antibody and the ELISA plate antigen could be inhibited by pre-incubating the antiserum with the cysteinyl-DHG adduct. nih.gov The development and validation of such an assay involves careful optimization of parameters like antibody concentrations, blocking buffers, and incubation times to ensure reliability and reproducibility. rndsystems.commdpi.com

Table 3: Steps in the Development of an ELISA for this compound-Protein Adducts Based on the methodology described in scientific literature. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Hapten Preparation | This compound (DHG), a small molecule hapten, is reacted with an amino acid like cysteine. nih.gov | To introduce a functional group suitable for conjugation to a carrier protein. |

| 2. Immunogen Synthesis | The DHG-cysteine adduct is covalently coupled to a large carrier protein (e.g., Bovine Serum Albumin, BSA). nih.gov | To create a large molecule (immunogen) that can provoke an immune response in an animal. |

| 3. Immunization | Rabbits are immunized with the DHG-protein conjugate to stimulate the production of antibodies. nih.gov | To generate polyclonal antibodies that can specifically recognize and bind to the DHG molecule. |

| 4. Antiserum Collection | Blood is collected from the immunized animals and the serum containing the antibodies is isolated. nih.gov | To obtain the primary antibody needed for the ELISA. |

| 5. Assay Development & Validation | The antiserum is used to develop a sandwich or direct ELISA format. The assay is validated for specificity, sensitivity, and other parameters. nih.govnih.gov | To create a reliable and reproducible method for detecting DHG-protein adducts in samples. |

Pre-clinical Metabolomic and Pharmacokinetic Analysis in Biological Systems

Understanding how this compound is processed in the body is fundamental to pre-clinical assessment. In vitro models provide a powerful tool for this purpose.

In vitro metabolism studies are essential for predicting how a compound will be cleared from the body and for identifying its breakdown products (metabolites). frontagelab.com.cnbioivt.com A common method involves incubating the compound with liver microsomes. evotec.com Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comosti.gov

In a typical assay, this compound would be incubated with liver microsomes from different species (e.g., human, rat, dog) in the presence of necessary cofactors like NADPH, which is required for the function of CYP enzymes. osti.govnih.gov The reaction is monitored over time, and the disappearance of the parent compound is measured to calculate its metabolic stability and intrinsic clearance. evotec.compharmaron.com Concurrently, analytical techniques like LC-MS/MS are used to detect and identify the structures of any metabolites formed, such as products of oxidation. wuxiapptec.comacibadem.edu.tr Studies have noted that the metabolism of sesquiterpene lactones (STLs) like this compound can occur via these microsomal enzyme systems. up.ac.zacapes.gov.br

Table 4: General Protocol for an In Vitro Microsomal Stability Assay

| Component | Description | Purpose |

|---|---|---|

| Test System | Pooled liver microsomes from a relevant species (e.g., human, rat). evotec.compharmaron.com | Provides the necessary metabolic enzymes (e.g., CYPs). |

| Test Compound | This compound dissolved in a suitable solvent. | The substrate to be metabolized. |

| Buffer | A phosphate (B84403) buffer to maintain a physiological pH (typically 7.4). osti.govnih.gov | Ensures optimal enzyme activity. |

| Cofactor | NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). osti.govnih.gov | Essential for the catalytic activity of most CYP enzymes. |

| Incubation | Reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 min). nih.gov | To allow the metabolic reaction to proceed. |

| Analysis | The reaction is stopped (e.g., with cold acetonitrile) and samples are analyzed by LC-MS/MS. acibadem.edu.tr | To quantify the remaining parent compound and identify any formed metabolites. |

Tissue Distribution and Elimination in Animal Models for Mechanistic Insight

Understanding the tissue distribution and elimination pathways of a compound is fundamental to elucidating its mechanism of action and potential toxicity. For this compound, a sesquiterpene lactone found in plants of the Geigeria genus, detailed quantitative studies on its absorption, distribution, metabolism, and excretion (ADME) in animal models are not extensively available in the public domain. However, insights can be drawn from toxicological studies of the source plants and the general behavior of related sesquiterpene lactones.